![molecular formula C25H20ClF3N2OS B2758501 4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532972-28-4](/img/structure/B2758501.png)
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The trifluoromethyl group attached to the phenyl ring can potentially enhance the compound’s metabolic stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a trifluoromethyl-substituted phenyl ring . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indole nitrogen might participate in acid-base reactions, while the carbonyl group in the benzamide moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could enhance solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity .科学的研究の応用
Pharmacology
In pharmacology, this compound could serve as a selective antagonist for certain receptors. For example, similar structures have been used to inhibit the role of peroxisome proliferator-activated receptor-delta (PPARδ), which plays a role in lipid homeostasis and glucose disposal . This suggests potential applications in the treatment of metabolic disorders.
Biochemistry
The compound’s ability to bind to specific proteins could be utilized in biochemistry for protein interaction studies . The trifluoromethyl group is particularly interesting as it can influence the binding affinity and specificity due to its size and electronegativity .
Medicine
In the medical field, compounds with trifluoromethyl groups have been reviewed for their use in FDA-approved drugs over the past 20 years. They are often found in drugs exhibiting various pharmacological activities, indicating that our compound could be explored for its therapeutic potential .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. This compound could be studied for its environmental persistence and the effects of its breakdown products on ecosystems, given the stability of the trifluoromethyl group .
Materials Science
In materials science, the compound could be investigated for its potential use in creating novel polymers or coatings. The trifluoromethyl group could impart properties like increased resistance to degradation or altered surface characteristics .
Chemical Synthesis
Finally, in chemical synthesis, this compound could be a valuable intermediate for the synthesis of more complex molecules. Its trifluoromethyl group is a common moiety in many active pharmaceutical ingredients and could be used to develop new synthetic routes .
Safety And Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .
特性
IUPAC Name |
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF3N2OS/c26-20-10-8-18(9-11-20)24(32)30-12-13-31-15-23(21-6-1-2-7-22(21)31)33-16-17-4-3-5-19(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNYWAHFELLWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

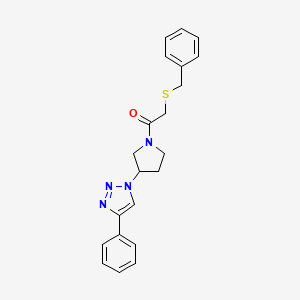

![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)

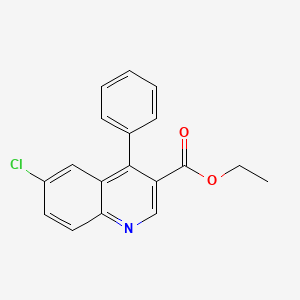
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2758427.png)
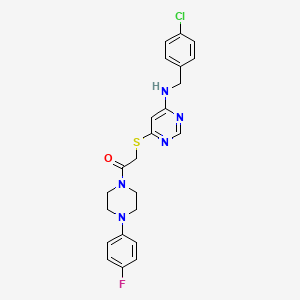
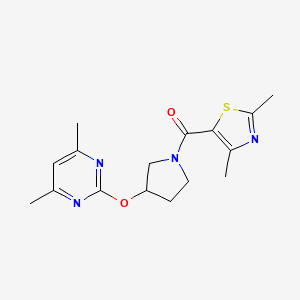
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)
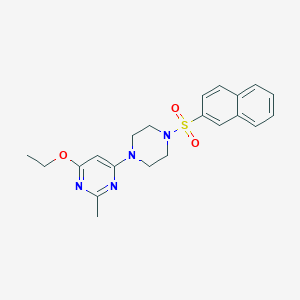

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)